(R)-Tetrahydro-2-furancarbothioic acid
Description
Contextualization as a Chiral Sulfur-Containing Heterocycle
(R)-Tetrahydro-2-furancarbothioic acid belongs to the class of chiral sulfur-containing heterocycles. These compounds are significant in organic chemistry due to the unique properties imparted by the sulfur atom, such as its ability to coordinate with transition metals and its potential for stereoselective transformations. researchgate.net The presence of a chiral center within the heterocyclic ring adds another layer of complexity and utility, particularly in the synthesis of enantiomerically pure molecules. researchgate.net The tetrahydrofuran (B95107) ring system is a common motif in many natural products and biologically active compounds. acs.orgchemistryviews.org The incorporation of a carbothioic acid functional group, in place of the more common carboxylic acid, introduces different reactivity and potential for novel chemical transformations.
Chiral sulfur compounds, in general, play a crucial role in asymmetric catalysis and the development of new pharmaceuticals. researchgate.netacs.org The stereochemistry at the sulfur atom itself can be a source of chirality, as seen in chiral sulfoxides. libretexts.orglumenlearning.com In the case of this compound, the chirality is centered on the carbon atom attached to the sulfur-containing group, influencing the three-dimensional arrangement of the molecule.
Significance in Asymmetric Synthesis and Chiral Pool Chemistry
Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is a cornerstone of modern drug discovery and materials science. acs.orgrsc.org Chiral compounds like this compound are valuable building blocks in this field. They can be utilized as starting materials to introduce a specific stereocenter into a target molecule, a strategy known as chiral pool synthesis. wikipedia.orgnih.govnumberanalytics.com
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnih.govuh.eduresearchgate.net While this compound itself may not be a primary member of the natural chiral pool, its precursor, (R)-tetrahydro-2-furoic acid, can be synthesized from natural sources or through asymmetric methods. wikipedia.org The conversion of the carboxylic acid to a carbothioic acid provides a derivative with altered reactivity that can be exploited in subsequent synthetic steps. The use of such chiral building blocks can significantly simplify the synthesis of complex molecules by avoiding the need for challenging enantioselective reactions or resolutions at later stages. wikipedia.org
Overview of Key Research Domains for Chiral Carbothioic Acid Analogues
While specific research on this compound is not extensively documented, the key research domains for its analogues, particularly chiral carbothioic acids and tetrahydrofuran derivatives, are well-established. These areas highlight the potential applications and research avenues for this specific compound.
One major area of interest is in the synthesis of novel pharmaceuticals. Tetrahydrofuran derivatives are present in a wide array of biologically active molecules. chemistryviews.orgorganic-chemistry.org For instance, the related (R)-(+)-2-Tetrahydrofuroic acid is an intermediate in the synthesis of drugs like the antibiotic Faropenem. wikipedia.org The introduction of a carbothioic acid moiety could lead to new derivatives with modified biological activities or improved pharmacokinetic properties.
Another significant research domain is in the development of new ligands for asymmetric catalysis. The sulfur atom in the carbothioic acid group can act as a coordination site for transition metals. Chiral ligands containing sulfur are known to be effective in a variety of metal-catalyzed asymmetric reactions. researchgate.net Therefore, this compound or its derivatives could potentially be used to create novel chiral ligands for reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.
Furthermore, research into the synthesis of complex natural products often utilizes chiral building blocks derived from the chiral pool. The unique reactivity of the carbothioic acid group could be leveraged in novel synthetic strategies to construct complex molecular architectures.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H8O2S | nih.govaxios-research.com |
| Molecular Weight | 132.18 g/mol | nih.govaxios-research.com |
| IUPAC Name | (2R)-oxolane-2-carbothioic S-acid | nih.gov |
| CAS Number | 153165-72-1 | nih.govaxios-research.com |
Chemoenzymatic and Biocatalytic Pathways
Biocatalysis offers a powerful and environmentally benign approach for the synthesis of chiral molecules, often providing high enantioselectivity under mild reaction conditions. For the synthesis of this compound and its precursors, enzyme-catalyzed reactions have been explored, demonstrating significant potential.
One of the most effective chemoenzymatic methods for obtaining the precursor, (R)-Tetrahydrofuran-2-carboxylic acid, is through the enantioselective hydrolysis of its racemic esters. researchgate.net This kinetic resolution process relies on the ability of certain enzymes, particularly lipases and proteases, to selectively hydrolyze one enantiomer of the ester at a much faster rate than the other. nih.gov
Lipases (E.C. 3.1.1.3) are widely utilized for their versatility and ability to function in both aqueous and non-aqueous media. mdpi.com The process typically involves the hydrolysis of a racemic ester, such as ethyl (±)-tetrahydrofuran-2-carboxylate. The enzyme selectively acts on one enantiomer, producing the corresponding chiral acid, while leaving the other enantiomer of the ester unreacted. For instance, the use of an Aspergillus melleus protease has been shown to effectively catalyze the hydrolysis of ethyl (±)-tetrahydrofuran-2-carboxylate, yielding (R)-Tetrahydrofuran-2-carboxylic acid with high enantiomeric excess (ee). researchgate.net A study demonstrated that digesting ethyl (±)-tetrahydrofuran-2-carboxylate with this protease in a potassium phosphate buffer resulted in (R)-Tetrahydrofuran-2-carboxylic acid with a 94.4% ee. researchgate.net
The efficiency of this resolution is often described by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity. A high E value indicates a more effective separation of the enantiomers. Lipases from various microbial sources, such as Pseudomonas cepacia and Candida antarctica (CAL-B), have also been successfully employed in the resolution of similar cyclic ester substrates, highlighting the broad applicability of this enzymatic approach. nih.gov The unreacted (S)-ester can then be separated from the (R)-acid and either racemized for recycling or used for the synthesis of the (S)-enantiomer.
| Enzyme | Substrate Concentration | pH | Reaction Time | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Aspergillus melleus protease | 2 M | 8 | 20 h | (R)-Tetrahydrofuran-2-carboxylic acid | 94.4% | researchgate.net |
While conventional kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) offers a more efficient alternative with the potential for a 100% theoretical yield. mdpi.com DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer of the starting material. mdpi.com This ensures that the entire substrate pool is converted into the desired chiral product.
For the synthesis of α-thiocarboxylic acids, a DKR approach utilizing nitrilase enzymes on α-thionitrile precursors has been developed. nih.govresearchgate.net Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids. In a DKR setup, a racemic α-thionitrile is subjected to the action of an enantioselective nitrilase. The enzyme preferentially hydrolyzes one enantiomer of the nitrile to the corresponding thiocarboxylic acid. Simultaneously, the unreacted enantiomer of the α-thionitrile undergoes racemization under the reaction conditions, continuously replenishing the preferred substrate for the enzyme.
A key aspect of this process is the racemization of the nitrile, which can often be facilitated by the reaction conditions themselves. For instance, the ammonia (B1221849) produced as a byproduct of the nitrilase-catalyzed hydrolysis can act as a base to promote the racemization of the remaining α-thionitrile. researchgate.net This self-sustaining racemization eliminates the need for external additives. Research has shown that screening a panel of nitrilase biocatalysts can identify enzymes that effectively catalyze the DKR of racemic α-thionitriles to yield enantiomerically enriched α-thiocarboxylic acids with high conversions and excellent enantiomeric excess. nih.govresearchgate.net
Asymmetric Catalytic Hydrogenation Strategies for Furoic Acid Derivatives
Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. This method involves the reduction of a prochiral unsaturated substrate, such as a furan (B31954) ring, using a chiral catalyst to produce a single enantiomer of the saturated product.
For the synthesis of (R)-Tetrahydrofuran-2-carboxylic acid, the asymmetric hydrogenation of 2-furoic acid or its derivatives is a direct and atom-economical approach. This strategy typically employs transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine ligands. nih.govscirp.org The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.
While the direct asymmetric hydrogenation of 2-furoic acid to (R)-Tetrahydrofuran-2-carboxylic acid has been explored, achieving high enantioselectivity can be challenging. An alternative approach involves the use of chiral auxiliaries. In this method, the furoic acid is first derivatized with a chiral auxiliary to form a diastereomeric intermediate. The subsequent hydrogenation of the furan ring is then directed by the stereochemistry of the auxiliary. After the hydrogenation, the chiral auxiliary is cleaved to yield the desired enantiomer of tetrahydrofuran-2-carboxylic acid. For example, furoic acid derivatives modified with chiral auxiliaries have been hydrogenated over heterogeneous catalysts, followed by removal of the auxiliary to give tetrahydrofuran-2-carboxylic acid in high enantiomeric excess. researchgate.net
Another strategy involves the use of chirally modified metal catalysts. For instance, a palladium on alumina (Pd/Al2O3) catalyst modified with a chiral alkaloid like cinchonidine has been used for the enantioselective hydrogenation of furan carboxylic acids. researchgate.net While this method has shown promise, achieving high enantiomeric excess for tetrahydrofuran-2-carboxylic acid remains an area of active research. researchgate.net
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cinchonidine-modified 5 wt% Pd/Al₂O₃ | Furan-2-carboxylic acid | (S)-Tetrahydrofuran-2-carboxylic acid | 32% | researchgate.net |
Chiral Resolution Techniques
Chiral resolution is a classical yet widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This approach is particularly useful when a direct asymmetric synthesis is not feasible or efficient.
The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent, typically an optically active amine. libretexts.orglibretexts.org This technique exploits the fact that diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. nii.ac.jp
The process involves reacting racemic tetrahydrofuran-2-carboxylic acid with a single enantiomer of a chiral amine, such as (S)-(-)-1-phenylethylamine, in a suitable solvent. google.comgoogle.com This reaction forms a pair of diastereomeric salts: ((R)-acid·(S)-amine) and ((S)-acid·(S)-amine). Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated from the solution.
The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved carboxylic acid is recovered by treating the diastereomeric salt with an acid to protonate the carboxylate and neutralize the amine. The chiral amine resolver can then be recovered and reused. The choice of the chiral resolving agent and the solvent system is crucial for the efficiency of the resolution and is often determined empirically. Common chiral amines used for this purpose include brucine (B1667951), strychnine, and various synthetic chiral amines. libretexts.org
| Resolving Agent | Solvent | Isolated Diastereomer | Recovered Acid Enantiomer | Optical Purity (ee) | Reference |
|---|---|---|---|---|---|
| (S)-(-)-1-Phenylethylamine | Tetrahydrofuran | Salt of (R)-acid and (S)-amine | (R)-(+)-Tetrahydro-2-furoic acid | 98.0% | google.comgoogle.com |
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful and versatile method for the analytical and preparative separation of enantiomers. mdpi.com This separation can be achieved either by converting the enantiomers into diastereomers, which are then separated on a standard achiral stationary phase, or by direct separation on a chiral stationary phase (CSP).
In the direct method, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including furan derivatives. nih.govresearchgate.net The choice of mobile phase and the specific type of CSP are critical for achieving good separation. For acidic compounds, anion-exchange type CSPs have also proven to be effective. chiraltech.com
Alternatively, the racemic mixture can be derivatized with a chiral derivatizing agent to form a mixture of diastereomers. tcichemicals.com These diastereomers can then be separated on a conventional achiral stationary phase, such as silica (B1680970) gel. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. This indirect method can be very effective, provided that the diastereomers are well-resolved chromatographically and the derivatization and cleavage reactions proceed without racemization.
The enantiomeric separation of various chiral furan derivatives has been successfully achieved using HPLC with cyclodextrin-based chiral stationary phases. nih.gov The efficiency of the separation is influenced by factors such as the steric bulk, hydrogen bonding ability, and geometry of the analytes, as well as the pH of the mobile phase for ionizable compounds. nih.gov
Stereoselective Synthetic Methodologies for this compound and its Precursors
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. This compound, a chiral thioacid, represents a valuable building block, and its synthesis requires precise control of stereochemistry. This article focuses on the stereoselective synthetic methodologies for this target molecule and its immediate precursors, with a particular emphasis on novel chemical strategies for the construction of the chiral tetrahydrofuran thioacid scaffold.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-oxolane-2-carbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYYXBQTPJTYOB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of R Tetrahydro 2 Furancarbothioic Acid
Reactions Involving the Thiocarboxyl Functional Group
The thiocarboxyl group, -C(O)SH, is a versatile functional moiety. It is significantly more acidic than its carboxylic acid counterpart, with thiocarboxylic acids typically being about 100 times more acidic. wikipedia.org This increased acidity means that at a neutral pH, the compound exists predominantly in its ionized thiocarboxylate form, which is a potent nucleophile. wikipedia.org
Thiocarboxylic acid S-esters, or thioesters, are valuable intermediates in organic synthesis, serving as building blocks for a wide array of functional groups such as ketones, amides, and aldehydes. nyu.edu The synthesis of S-esters from (R)-Tetrahydro-2-furancarbothioic acid can be readily achieved through the acylation of thiols or by activating the thiocarboxylic acid itself. thieme-connect.de A common method involves the reaction of the corresponding thiocarboxylate salt with an alkyl halide. wikipedia.org
Alternatively, coupling reagents can be employed to facilitate the esterification. These methods are generally high-yielding and tolerate a wide range of functional groups.
Table 1: Synthesis of S-Esters from this compound
| Alkylating/Acylating Agent | Coupling Conditions | Product | Notes |
|---|---|---|---|
| Iodomethane | K₂CO₃, Acetone | S-Methyl (R)-tetrahydro-2-furancarbothioate | Standard alkylation of the thiocarboxylate. |
| Benzyl Bromide | NaH, THF | S-Benzyl (R)-tetrahydro-2-furancarbothioate | Utilizes a strong base to form the thiolate in situ. thieme-connect.de |
| N-Acylbenzotriazoles | Mild, neutral conditions | Various S-Aryl/Alkyl thioesters | N-acylbenzotriazoles act as effective S-acylating agents. organic-chemistry.org |
The synthetic utility of these S-esters is extensive. They can undergo nucleophilic acyl substitution, act as precursors in radical reactions, and are used in peptide chemistry. nyu.edu
The thiocarboxyl group exhibits dual reactivity. The sulfur atom, particularly in its thiolate form, is highly nucleophilic and can attack a variety of electrophilic centers. wikipedia.orgmasterorganicchemistry.com Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. slideshare.net
Nucleophilic Reactivity : As a potent nucleophile, the thiolate derived from this compound can participate in substitution and addition reactions. For instance, it can open epoxides or add to α,β-unsaturated systems in a Michael-type addition. The inherent chirality of the tetrahydrofuran (B95107) ring can influence the stereochemical outcome of these reactions, leading to diastereomeric products.
Electrophilic Reactivity : When activated, for example, as a thioester or an acyl halide, the carbonyl carbon becomes a strong electrophile. slideshare.net Reaction with chiral nucleophiles or in the presence of a chiral catalyst can proceed with high stereoselectivity. The tetrahydrofuran ring can sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face, thereby controlling the formation of a new stereocenter.
This dual nature is fundamental to its role in stereoselective synthesis, where it can act as either the electron-pair donor or acceptor to form new covalent bonds. masterorganicchemistry.com
The thiocarboxyl group is also amenable to radical and electrochemical transformations. Thiocarboxylic acids can serve as precursors to sulfur-centered radicals. wikipedia.org
Radical Reactions : Under photoredox or thermal conditions, thiocarboxylic acids can undergo decarboxylation to generate alkyl radicals. These radicals can then be trapped by various radical acceptors. A significant application is the decarboxylative thiolation, where redox-active esters derived from the thiocarboxylic acid can be converted into free thiols or disulfides under visible light irradiation. nih.gov This provides a modern, mild route to sulfur-containing compounds. Furthermore, visible-light-driven methods can utilize the thioacid itself as both a one-electron reducing agent and a source of the sulfur radical species for thioester synthesis, eliminating the need for an external photocatalyst. organic-chemistry.org
Electrochemical Transformations : The thiol-disulfide exchange process can be initiated and controlled electrochemically. researchgate.net The oxidation of the thiocarboxylic acid at an anode can generate a thiyl radical, which can then dimerize to form a disulfide or react with other species in the medium. The use of redox mediators can significantly lower the overpotential required for this oxidation. researchgate.net
Stereochemical Control in Reactions of this compound
The chiral center at the C2 position of the tetrahydrofuran ring is a powerful tool for controlling stereochemistry in a variety of reactions. The ring's conformation and the steric bulk of the thiocarboxyl group can create a biased environment that directs the approach of reagents.
The existing stereocenter in this compound can direct the formation of new stereocenters, a process known as diastereoselection. nih.gov For example, in reactions such as aldol additions or [3+2] cycloadditions involving derivatives of this acid, the tetrahydrofuran ring can block one face of the reacting center, leading to the preferential formation of one diastereomer over another. nih.govresearchgate.net
Lewis acid-mediated reactions are particularly effective in this regard, as the Lewis acid can coordinate to the oxygen atom of the tetrahydrofuran ring and the carbonyl oxygen, creating a rigid, chair-like transition state that enhances facial selectivity. nih.gov
Table 2: Examples of Diastereoselective Reactions
| Reaction Type | Reagent/Catalyst | Stereochemical Outcome | Principle |
|---|---|---|---|
| [3+2] Cycloaddition | Carbonyl ylides (Rh₂(OAc)₄ catalyzed) | High diastereoselectivity | The chiral scaffold directs the approach of the 1,3-dipole. nih.gov |
| Aldol Addition | Chiral N-acyloxazolidinone derivative + TiCl₄ | High diastereoselectivity | Chelation control creates a rigid transition state, favoring one facial approach. |
| Michael Addition | Organocuprates | Diastereoselective 1,4-addition | The THF ring sterically shields one face of the conjugated system. |
Olefin metathesis is a powerful C-C bond-forming reaction. Derivatives of this compound bearing alkenyl side chains can be substrates for ring-closing metathesis (RCM) or can be formed via ring-opening metathesis (ROM).
Ring-Closing Metathesis (RCM) : If a derivative of the acid contains two terminal olefin groups at appropriate positions, RCM can be used to construct new cyclic structures. The stereochemistry of the original tetrahydrofuran ring can influence the conformation of the transition state in the RCM reaction, potentially leading to stereoselectivity in the formation of the new ring. Ruthenium-based catalysts (e.g., Grubbs' catalysts) are well-suited for this purpose due to their high functional group tolerance. pitt.edu
Ring-Opening Metathesis (ROM) : While the tetrahydrofuran ring itself is generally stable to metathesis catalysts, strained bicyclic systems incorporating the tetrahydrofuran moiety could undergo ROM. More relevant is the tandem Ring-Opening/Ring-Closing Metathesis (RO/RCM) where a strained cycloalkene tethered to the tetrahydrofuran derivative undergoes ring-opening, followed by a subsequent ring-closing event that can be influenced by the chiral center. acs.org
These advanced transformations highlight the synthetic potential of this compound as a chiral building block, enabling the construction of complex, stereochemically defined molecules.
Applications in Complex Molecular Architecture and Asymmetric Catalysis
Utilization as a Chiral Building Block in Natural Product and Pharmaceutical Intermediate Synthesis
The enantiopure nature of (R)-Tetrahydro-2-furancarbothioic acid makes it a significant starting material for the synthesis of various complex chiral molecules. Its tetrahydrofuran (B95107) ring is a common motif in numerous biologically active compounds.
Precursor to Chiral Tetrahydrofuran-Containing Compounds (e.g., penem (B1263517) antibiotics intermediates)
A notable application of this compound is in the synthesis of penem antibiotics, a class of β-lactam antibiotics. Specifically, it serves as a key precursor for the side chain of Faropenem, an orally active penem antibiotic. rsc.orgjst.go.jpnih.gov Patents reveal that the sodium salt of this compound, also referred to as the sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid, is utilized in the synthesis of Faropenem sodium. researchgate.netnih.govd-nb.info
The synthesis typically involves the reaction of a 4-acetoxyazetidinone intermediate with the sodium salt of this compound. d-nb.info This is followed by a series of reactions including condensation, cyclization, and deprotection steps to yield the final penem antibiotic. rsc.orgresearchgate.netnih.gov For instance, one patented method describes the reaction of (3R, 4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one with a triphenylmethyl-protected form of (R)-tetrahydrofuran-2-carbothioic acid in the presence of sodium sulfite (B76179) and Lewis acids like aluminum trichloride (B1173362) and boron trifluoride/diethyl ether solution. researchgate.net
Table 1: Key Intermediates in Faropenem Synthesis from this compound Derivatives
| Starting Material/Intermediate | Reagents/Conditions | Product | Reference |
| (3R, 4R)-3-[(R)-1-tert-butyldiemthylsilyloxyethyl]-4-[(R)-acetoxyl]azetidin-2-one and R-tetrahydrofuran-2-formic acid three benzene (B151609) methyl | Sodium sulfite, AlCl₃, BF₃/Et₂O, THF | (3R, 4R)-3-[(R)-the 1-tert-butyl dimethyl silica (B1680970) ethyl]-4-[(R)-and tetrahydrofuran (THF)-2-formyl sulfenyl] nitrogen heterocyclic din-2-ketone | researchgate.net |
| 4-acetoxyazetidinone (AOSA) and Sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid | Acetone, Water, pH 8.0-9.5 | Thioester intermediate | d-nb.info |
| (3R, 4R)-3-[(R)-1-tert-butyl dimethyl silica ethyl]-4-[(R)-acetoxyl] nitrogen heterocyclic din-2-ketone (4-AA) and R-(+)-sulfo-tetrahydrofuran-2-formic acid triethylamine (B128534) salt | Zinc chloride, 1,4-dioxane | Thioester intermediate | nih.gov |
Applications in the Synthesis of Optically Active Heterocycles and Derivatives
While the application of this compound is well-documented in the synthesis of penem antibiotics, its use in the synthesis of other optically active heterocycles is less specifically reported in readily available literature. However, the broader class of chiral thioesters and tetrahydrofuran derivatives are known to be versatile intermediates in the synthesis of various heterocyclic systems. elsevierpure.com The principles of activating the thioester moiety for nucleophilic attack or utilizing the chiral tetrahydrofuran ring as a scaffold can be extrapolated to the potential synthesis of other complex heterocyclic structures. Further research is needed to uncover specific examples of this compound in the synthesis of a wider range of optically active heterocycles beyond the penem class.
Development as a Chiral Ligand or Auxiliary in Catalytic Asymmetric Synthesis
The development and application of this compound as a chiral ligand or auxiliary in catalytic asymmetric synthesis are not extensively documented in current scientific literature. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. rsc.org While the related (R)-Tetrahydro-2-furoic acid has been explored in this context, specific examples for the thioic acid derivative are not prominent. nih.gov
The presence of both a chiral tetrahydrofuran ring and a potentially coordinating thioacid functionality suggests its theoretical potential for use as a chiral ligand in metal-catalyzed reactions or as a chiral auxiliary. The sulfur atom in thioethers and related compounds is known to coordinate with various transition metals, and the chiral environment provided by the (R)-tetrahydrofuran ring could, in principle, induce asymmetry in catalytic transformations. However, at present, there is a lack of published research detailing the successful application of this compound in these roles.
Mechanistic Insights into Stereocontrol in Synthetic Applications
Detailed mechanistic studies specifically elucidating the mode of stereocontrol exerted by the this compound moiety in its synthetic applications are not widely available. However, insights can be inferred from the well-established principles of asymmetric synthesis and the known conformational preferences of the tetrahydrofuran ring.
The stereochemical outcome of reactions involving this chiral building block is fundamentally dictated by the fixed (R)-configuration at the 2-position of the tetrahydrofuran ring. In the synthesis of Faropenem, the introduction of this chiral side chain onto the azetidinone core establishes a key stereocenter. The stereoselectivity of subsequent transformations is then influenced by the existing stereochemistry of both the azetidinone ring and the (R)-tetrahydrofuryl group.
The conformation of the five-membered tetrahydrofuran ring is known to exist in envelope and twist forms. d-nb.info The specific conformation adopted by the (R)-tetrahydrofuryl group in a transition state will influence the steric environment around the reacting center, thereby directing the approach of incoming reagents to one face of the molecule over the other. The interplay of steric hindrance and electronic interactions between the substrate, reagents, and any catalysts or solvents determines the final stereochemical outcome. While computational studies have been performed on the related (R)-Tetrahydro-2-furoic acid to understand its conformational landscape, similar detailed mechanistic and computational analyses for this compound are not readily found in the literature. nih.govaxios-research.com Such studies would be invaluable in providing a more precise understanding of the factors governing stereocontrol in its reactions.
Spectroscopic Characterization and Advanced Computational Studies of R Tetrahydro 2 Furancarbothioic Acid
Conformational Analysis and Molecular Dynamics
The three-dimensional structure of chiral molecules like (R)-Tetrahydro-2-furancarbothioic acid is not static. The molecule can exist in multiple shapes, or conformers, arising from the puckering of the tetrahydrofuran (B95107) ring and the rotation around the C-C and C-S bonds of the thiocarboxylic acid group. nih.govresearchgate.net Understanding this conformational landscape is crucial as the properties and reactivity of the molecule can be dependent on the dominant conformers present.
Gas-phase rotational spectroscopy is a powerful technique for unambiguously identifying different conformers of a molecule in an isolated, collision-free environment. nih.gov Studies on the analogous compound, tetrahydro-2-furoic acid (THFA), have provided a detailed map of its conformational landscape. nih.govresearchgate.net
Initial theoretical searches for THFA identified eight distinct conformers within a relative energy range of 10 kJ mol⁻¹. nih.govresearchgate.net These conformers differ in the orientation of the carboxylic acid group (cis vs. trans) and the puckering of the five-membered ring. nih.gov However, when analyzed using rotational spectroscopy in a supersonic jet expansion, only three of these conformers were experimentally detected. nih.govresearchgate.net The most stable conformers were found to have a trans-COOH configuration, where the hydroxyl and carbonyl groups are on opposite sides, stabilized by an intramolecular hydrogen bond. ualberta.ca The observed relative abundances of the conformers in the jet expansion did not perfectly match the theoretically predicted thermodynamic stabilities, suggesting that the final population is also influenced by the energy barriers to conversion between conformers. nih.gov
Further studies on a chiral adduct between THFA and propylene (B89431) oxide also utilized rotational spectroscopy, identifying six different conformers of the complex. nih.gov These findings highlight how intermolecular interactions can further complicate the conformational landscape, with both kinetically and thermodynamically favored products being observed. nih.gov
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nl This technique is highly sensitive to the three-dimensional arrangement of atoms and is therefore ideal for determining the absolute configuration and studying the aggregation behavior of chiral molecules in solution. nih.gov
For carboxylic acids, VCD is particularly useful for investigating the strong intermolecular associations that lead to dimerization. nih.gov Research on THFA in solvents like CDCl₃ and CS₂ revealed a complex equilibrium between monomeric and dimeric species. nih.govresearchgate.net The experimental VCD spectra could only be accurately reproduced by theoretical models that accounted for both forms, weighted by their respective populations. nih.gov
Matrix isolation (MI) VCD studies, where molecules are trapped in a cold, inert gas matrix (e.g., argon at 10 K), provide even more detailed insights. nih.gov This technique allowed for the identification of two dominant trans-THFA monomers and one cis-conformer. nih.gov Upon gentle warming, the growth of signals corresponding to binary aggregates (dimers) was observed. nih.gov Interestingly, the primary dimer structures identified in the argon matrix were formed from two trans-THFA subunits, which differs from the typical double hydrogen-bonded ring structures seen in solution studies, showcasing the power of MI-VCD to reveal unusual intermolecular structures. nih.gov
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and intermolecular interactions of a molecule. nih.govrsc.org The VCD studies on THFA demonstrated that in solution, a complex equilibrium exists between monomers and dimers, a phenomenon driven by the solvent environment. nih.gov
The interaction with specific solvent molecules, like water, has been studied at a molecular level using rotational spectroscopy. rsc.org When a binary complex of THFA and a single water molecule was formed and studied in a jet expansion, the relative abundance of the THFA conformers was dramatically different from that of the isolated monomer. rsc.org The interaction with water was found to alter the relative stability of the THFA ring conformations, demonstrating a clear water-induced conformational preference. rsc.org This indicates that the formation of the monohydrate in the expansion is a kinetically controlled process. rsc.org These findings are critical for understanding the behavior of such molecules in biological or aqueous environments where water is abundant.
Quantum Chemical Calculations
Quantum chemical calculations are an indispensable tool in modern chemical research, providing a theoretical framework to predict and interpret experimental results. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model molecular structures, energies, and reaction pathways with high accuracy. nih.govnih.gov
Computational methods are the first step in mapping the complex conformational landscape of flexible molecules. nih.gov For THFA, extensive theoretical searches were performed to locate all possible low-energy conformers. nih.govresearchgate.net Geometry optimizations and energy calculations were then carried out using high-level methods, including B3LYP-D3(BJ) and MP2, with large basis sets such as def2-TZVP and 6-311++G(2d,p), to accurately determine the structure and relative stability of each conformer. nih.gov
These calculations were essential for assigning the experimentally observed rotational spectra to specific molecular structures. nih.gov They predicted that for THFA, conformers with a trans orientation of the carboxylic acid group are generally more stable due to an intramolecular hydrogen bond between the hydroxyl hydrogen and the ring's ether oxygen. ualberta.ca The table below summarizes the theoretical findings for the lowest energy conformers of THFA, which serve as a model for this compound.
Table 1: Calculated Relative Energies of Tetrahydro-2-furoic Acid (THFA) Conformers This data is for the analogue compound, Tetrahydro-2-furoic acid, and is used as a model.
| Conformer | COOH Configuration | Relative Energy (kJ mol⁻¹) | Method of Calculation | Reference |
| I | trans | 0.00 | B3LYP-D3(BJ)/def2-TZVP | nih.govresearchgate.net |
| II | trans | 4.41 | B3LYP-D3(BJ)/def2-TZVP | nih.govresearchgate.net |
| III | cis | 4.88 | B3LYP-D3(BJ)/def2-TZVP | nih.govresearchgate.net |
| IV | cis | 6.05 | B3LYP-D3(BJ)/def2-TZVP | nih.govresearchgate.net |
| V | trans | 7.02 | B3LYP-D3(BJ)/def2-TZVP | nih.govresearchgate.net |
Note: Energies are zero-point energy corrected.
While specific computational studies on the reaction mechanisms of this compound are not widely reported, the general reactivity of thiocarboxylic acids provides a basis for potential transformations. wikipedia.org Thiocarboxylic acids are known to be significantly more acidic than their carboxylic acid counterparts; for instance, thioacetic acid (pKa ≈ 3.4) is more acidic than acetic acid (pKa = 4.72). wikipedia.org
This enhanced acidity influences their reactions. A primary transformation is the alkylation of the corresponding thiocarboxylate anion to form thioesters. wikipedia.org Another key reaction involves the conversion of various nitrogen-containing functional groups, such as organic azides, into amides under mild conditions. wikipedia.org This reaction proceeds through a [3+2] cycloaddition mechanism, which is distinct from classical amide bond-forming reactions. wikipedia.org
Computational modeling would be invaluable for studying these transformations. DFT and ab initio methods could be employed to:
Map Reaction Pathways: Calculate the transition state structures and activation energies for reactions like thioesterification or amide synthesis.
Elucidate Mechanisms: Investigate the detailed electronic steps of reactions, such as the cycloaddition with azides, to understand how bonds are formed and broken.
Predict Stereoselectivity: For reactions involving other chiral centers, computational models could predict which diastereomeric product is favored by calculating the energies of the different stereoisomeric transition states. This is particularly relevant for a chiral molecule like this compound in stereoselective synthesis.
By modeling these potential transformations, researchers can gain predictive power to design more efficient and selective synthetic routes involving this and other chiral thiocarboxylic acids.
Emerging Research Directions and Future Outlook
Innovations in Green Chemistry Approaches for its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the synthesis of chiral molecules, and (R)-Tetrahydro-2-furancarbothioic acid is no exception. Future research is anticipated to focus on developing more environmentally benign and efficient synthetic routes, moving away from traditional methods that may involve hazardous reagents and generate significant waste.
Biocatalysis represents another key area of innovation. The enzymatic resolution of racemic tetrahydrofuran (B95107) esters to produce enantiopure (R)-tetrahydrofuran-2-carboxylic acid has been successfully achieved. This highly selective and mild approach could be adapted for the synthesis of the corresponding thioacid, potentially through the use of specialized enzymes capable of processing sulfur-containing substrates. The development of such biocatalytic systems would offer a highly efficient and environmentally friendly alternative to classical chemical resolutions.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Biomass Valorization | Synthesis of the chiral tetrahydrofuran core from renewable resources like pentoses. | Reduces reliance on petrochemical feedstocks, promotes sustainability. |
| Biocatalysis | Enantioselective synthesis via enzymatic resolution or asymmetric transformation. | High selectivity, mild reaction conditions, reduced environmental impact. |
| Solvent-Free Reactions | Development of solid-state or mechanochemical synthetic methods. | Minimizes solvent waste, can lead to improved reaction efficiency. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Reduces waste generation, improves resource efficiency. |
Exploration of Novel Catalytic Systems for Enantioselective Processes and Derivatization
The development of novel and highly efficient catalytic systems is crucial for the enantioselective synthesis and derivatization of this compound. Research in this area is expected to yield catalysts that offer high levels of stereocontrol, broader substrate scope, and improved turnover numbers.
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for transition metals. Organocatalysts, which are typically small organic molecules, can promote a wide range of enantioselective transformations. For the synthesis of the tetrahydrofuran ring, organocatalytic approaches such as asymmetric Michael additions and cycloetherifications have shown considerable promise. Future work will likely focus on designing organocatalysts that can facilitate the direct and enantioselective synthesis of the thioacid derivative.
Transition-metal catalysis continues to be a cornerstone of asymmetric synthesis. Novel catalytic systems based on metals such as nickel, palladium, and rhodium are being explored for the enantioselective synthesis of tetrahydrofuran derivatives. For example, nickel-catalyzed asymmetric [3+2] cycloadditions and palladium-catalyzed carboetherification reactions have been successfully employed. The adaptation of these methods to sulfur-containing substrates and the development of new chiral ligands will be critical for advancing the synthesis of this compound.
| Catalytic System | Reaction Type | Potential for this compound |
| Chiral Organocatalysts | Asymmetric Michael addition, Cycloetherification | Direct enantioselective synthesis of the core structure. |
| Nickel Catalysis | Asymmetric [3+2] Cycloaddition | Enantioselective formation of the tetrahydrofuran ring. |
| Palladium Catalysis | Asymmetric Carboetherification | Stereocontrolled synthesis of substituted tetrahydrofurans. |
| Rhodium Catalysis | Asymmetric Hydrogenation, Cyclization | Enantioselective reduction and cyclization reactions. |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Computational Chemistry
The synergy between synthetic organic chemistry and computational chemistry is becoming increasingly important for understanding and predicting chemical reactivity. This interdisciplinary approach is expected to play a significant role in advancing the chemistry of this compound.
Computational modeling , using techniques such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms. For instance, computational studies on the enantioselective synthesis of tetrahydrofurans have helped to elucidate the role of the catalyst and the origins of stereoselectivity. Similar theoretical investigations into the synthesis and reactions of this compound could accelerate the discovery of new and improved synthetic methods. By modeling transition states and reaction pathways, chemists can rationally design more effective catalysts and reaction conditions.
Furthermore, computational methods can be used to predict the properties and potential applications of derivatives of this compound. Molecular modeling can help in the design of new chiral ligands, materials, and biologically active molecules based on this scaffold. This in silico screening can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates for experimental investigation.
Potential for Derivatization into Advanced Chiral Materials or Functional Molecules
The unique combination of a chiral tetrahydrofuran ring and a reactive carbothioic acid group makes this compound a versatile building block for the synthesis of advanced chiral materials and functional molecules.
One area of significant potential is the development of novel chiral ligands for asymmetric catalysis. The sulfur atom in the carbothioic acid group can act as a coordinating site for metal centers, and the chiral tetrahydrofuran backbone can create a well-defined stereochemical environment. Such ligands could find applications in a wide range of enantioselective transformations, contributing to the development of new synthetic methodologies.
The derivatization of this compound could also lead to the creation of new chiral polymers and materials . For example, it could be incorporated into polymer backbones to create materials with unique chiroptical properties or for use in chiral separations and sensing applications. The thioacid functionality offers a handle for various polymerization techniques.
Finally, the structural motifs present in this molecule suggest potential applications in the design of biologically active compounds . The tetrahydrofuran ring is a common feature in many natural products and pharmaceuticals. The introduction of the carbothioic acid group could lead to novel compounds with interesting pharmacological profiles.
| Potential Application Area | Description |
| Chiral Ligands | Synthesis of novel ligands for asymmetric catalysis, utilizing the sulfur atom for metal coordination. |
| Chiral Polymers | Incorporation into polymer chains to create materials with specific chiroptical or recognition properties. |
| Functional Molecules | Development of new molecules for applications in areas such as chiral sensing, and molecular recognition. |
| Bioactive Compounds | Design and synthesis of new drug candidates and agrochemicals based on the chiral scaffold. |
Q & A
Q. What are the established synthetic routes for (R)-Tetrahydro-2-furancarbothioic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via hydrogenation of 2-furoic acid derivatives followed by thioesterification. Evidence from industrial synthesis (e.g., Jiangsu Qingquan Chemical Co.) indicates that catalytic hydrogenation under controlled pressure (1–5 bar) using palladium or platinum catalysts achieves optimal stereochemical purity . Reaction temperature (25–50°C) and solvent polarity (e.g., ethanol vs. THF) significantly affect enantiomeric excess (ee), with polar aprotic solvents favoring higher ee (~95%) . Methodological validation via HPLC with chiral columns (e.g., Chiralpak AD-H) is critical for confirming stereochemistry .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound across literature sources?
Infrared (IR) and nuclear magnetic resonance (NMR) spectra may vary due to solvent effects or crystallinity. For example, IR spectral contamination from water vapor around 1500–1600 cm⁻¹ is common in capillary samples, necessitating dry film preparation . Conflicting NMR shifts (e.g., δ 1.8–2.1 ppm for tetrahydrofuran protons) can arise from deuterated solvent choice (CDCl₃ vs. D₂O). Cross-referencing with NIST Standard Reference Database 69 and USP pharmacopeial guidelines (PF32(4)) ensures data reliability .
Q. What purity standards are recommended for this compound in pharmaceutical research?
The USP 30 monograph specifies limits for residual solvents (e.g., tetrahydrofuran ≤ 720 ppm) and heavy metals (≤10 ppm). Compliance with ICH Q3C guidelines for Class 2 solvents is mandatory, requiring gas chromatography (GC) with flame ionization detection for validation . Impurity profiling via LC-MS/MS is advised to detect sulfonic acid byproducts from incomplete thioesterification .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in organocatalytic applications?
The (R)-enantiomer exhibits enhanced nucleophilicity in asymmetric Michael additions due to spatial orientation of the thioester group. Computational studies (DFT at B3LYP/6-31G* level) show a 1.8 kcal/mol energy difference between (R) and (S) configurations, favoring (R) in transition-state stabilization . Experimental validation via kinetic resolution (e.g., using Candida antarctica lipase B) confirms 4:1 enantioselectivity for the (R)-form in ester hydrolysis .
Q. What methodological challenges arise in quantifying thermodynamic stability of this compound derivatives?
Differential scanning calorimetry (DSC) reveals polymorphic transitions at 80–85°C, complicating stability assessments. Accelerated degradation studies (40°C/75% RH) show thioketone formation via oxidative pathways, mitigated by argon-purged storage . Isothermal titration calorimetry (ITC) data indicate ΔH° = −23.1 kJ/mol for binding to transition-metal catalysts, suggesting exothermic coordination .
Q. How can contradictions in cytotoxicity data for this compound be addressed in preclinical studies?
Discrepancies in IC₅₀ values (e.g., 12 μM vs. 45 μM in HepG2 cells) may stem from assay conditions (e.g., serum-free media vs. 10% FBS). Standardized MTT protocols with Z’-factor > 0.6 are recommended. Metabolomic profiling (via UPLC-QTOF-MS) identifies glutathione adducts as key detoxification products, explaining variability in toxicity thresholds .
Methodological Guidelines
- Stereochemical Analysis : Use polarimetry combined with X-ray crystallography for absolute configuration assignment. Chiral derivatization (e.g., Mosher’s acid) enhances NMR resolution .
- Data Validation : Cross-check spectral data against NIST and USP references .
- Regulatory Compliance : Adhere to ICH Q3C for solvent residues and USP monographs for impurity limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
